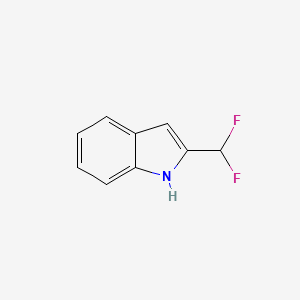2-(Difluoromethyl)-1H-indole
CAS No.: 916914-03-9
Cat. No.: VC3817078
Molecular Formula: C9H7F2N
Molecular Weight: 167.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 916914-03-9 |
|---|---|
| Molecular Formula | C9H7F2N |
| Molecular Weight | 167.15 g/mol |
| IUPAC Name | 2-(difluoromethyl)-1H-indole |
| Standard InChI | InChI=1S/C9H7F2N/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9,12H |
| Standard InChI Key | PHVLPXJEJXMWRT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(F)F |
Introduction
Synthetic Methodologies
The synthesis of 2-(difluoromethyl)-1H-indole remains underexplored, but strategies for analogous 2-fluoroindoles and difluoromethylated compounds provide valuable templates.
Difluorocarbene-Mediated Cyclization
Recent advances utilize difluorocarbene (CF₂) generated from halodifluoroalkyl reagents (e.g., BrCF₂COOEt) to construct fluorinated indoles. In a formal [4+1] cyclization, ortho-vinylanilines react with difluorocarbene to form 2-fluoroindoles . While this method targets monofluoro substitution, modifying the electrophilic reagent to incorporate a difluoromethyl group (-CF₂H) could theoretically yield 2-(difluoromethyl)-1H-indole. Key steps include:
-
Difluorocarbene Generation:
-
Cyclization: Intramolecular Michael addition of the ortho-vinylaniline intermediate forms the indole core .
Functional Group Transformations
Alternative routes may involve late-stage difluoromethylation of preformed indoles. For example, transition-metal-catalyzed C-H bond activation could enable direct -CF₂H installation at the C2 position, though such methods are yet to be reported for this compound.
Challenges and Future Directions
Synthetic Limitations
Current methods for fluorinated indoles prioritize monofluoro or trifluoromethyl groups. Developing regioselective difluoromethylation at the C2 position remains a challenge, requiring innovative reagents or catalytic systems.
Pharmacological Optimization
Further studies are needed to evaluate the metabolic stability and toxicity profile of 2-(difluoromethyl)-1H-indole. Computational modeling and in vitro assays could prioritize derivatives for preclinical testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume